2,4-Bis[4-(trifluoromethyl)phenyl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis[4-(trifluoromethyl)phenyl]thiophene: is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of trifluoromethyl groups on the phenyl rings enhances the compound’s chemical stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Bis[4-(trifluoromethyl)phenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)benzaldehyde and thiophene-2-carboxylic acid.
Condensation Reaction: The aldehyde and carboxylic acid undergo a condensation reaction in the presence of a base, such as potassium carbonate, to form the intermediate compound.
Cyclization: The intermediate compound is then cyclized using a catalyst, such as palladium, to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,4-Bis[4-(trifluoromethyl)phenyl]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to form thiol derivatives.
Substitution: The trifluoromethyl groups can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted thiophenes.
Scientific Research Applications
2,4-Bis[4-(trifluoromethyl)phenyl]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of organic semiconductors and materials for organic light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 2,4-Bis[4-(trifluoromethyl)phenyl]thiophene involves its interaction with molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
2,2’-Bis[4-(trifluoromethyl)phenyl]-5,5’-bithiazole: This compound is also used in organic semiconductors and has similar electronic properties.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Used as a ligand in photocatalysis and phosphorescent OLEDs.
Uniqueness: 2,4-Bis[4-(trifluoromethyl)phenyl]thiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct electronic and steric properties, making it particularly useful in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
918164-67-7 |
---|---|
Molecular Formula |
C18H10F6S |
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2,4-bis[4-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C18H10F6S/c19-17(20,21)14-5-1-11(2-6-14)13-9-16(25-10-13)12-3-7-15(8-4-12)18(22,23)24/h1-10H |
InChI Key |
GLIXLRLANOGALR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=CS2)C3=CC=C(C=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.